Ckd-516

説明

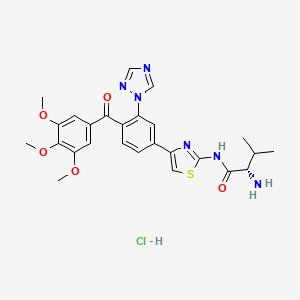

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAUXCMEQTWLQZ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154196 | |

| Record name | CKD-516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240321-53-2 | |

| Record name | CKD-516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240321532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CKD-516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALECOBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9QE0TM5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CKD-516: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-516 is a promising anti-cancer agent identified as a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA). Its mechanism of action in endothelial cells, the fundamental components of the vasculature, is critical to its therapeutic effect. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects on endothelial cells. The core of its action lies in the disruption of microtubule dynamics through the inhibition of histone deacetylase 6 (HDAC6), leading to a cascade of events that impair endothelial cell function and compromise tumor vasculature. This guide synthesizes available preclinical data, details key experimental protocols for investigating its mechanism, and presents signaling pathways and experimental workflows through structured diagrams.

Core Mechanism of Action: HDAC6 Inhibition and Microtubule Disruption

This compound's primary mechanism of action in endothelial cells is the selective inhibition of Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm and plays a crucial role in regulating various cellular processes by deacetylating non-histone proteins. One of its major substrates is α-tubulin , a key component of microtubules.

By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin . This post-translational modification alters the stability and dynamics of microtubules. In Human Umbilical Vein Endothelial Cells (HUVECs), treatment with this compound has been shown to disrupt tubulin assembly, leading to microtubule dysfunction[1]. This fundamental disruption of the endothelial cytoskeleton is the initiating event that leads to the drug's potent anti-angiogenic and vascular-disrupting effects. Furthermore, studies have indicated that this compound can also decrease the mRNA expression of both α- and β-tubulin in HUVECs, further contributing to the breakdown of the microtubule network[1].

The consequences of this microtubule disruption are profound for endothelial cell function, leading to:

-

Impaired Cell Migration: The dynamic nature of the microtubule cytoskeleton is essential for cell motility. By disrupting this, this compound inhibits the ability of endothelial cells to migrate, a critical step in the formation of new blood vessels (angiogenesis).

-

Inhibition of Tube Formation: Angiogenesis involves the organization of endothelial cells into three-dimensional tubular structures. The cytoskeletal instability induced by this compound prevents endothelial cells from forming these capillary-like networks.

-

Increased Endothelial Permeability: The integrity of the endothelial barrier is dependent on a stable cytoskeleton. Disruption of microtubules can lead to changes in cell shape and the weakening of cell-cell junctions, resulting in increased vascular permeability. This is a hallmark of vascular disrupting agents, leading to a rapid shutdown of blood flow within tumors.

-

Cell Cycle Arrest: Microtubules form the mitotic spindle, which is essential for cell division. By interfering with microtubule function, this compound can cause cell cycle arrest, thereby inhibiting the proliferation of endothelial cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of this compound and other relevant HDAC6 inhibitors on endothelial cells.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 | Cell Line/System | Reference |

| CKD-506¹ | HDAC6 | ~5 nM | Enzyme Assay | [2] (from previous search) |

| CKD-506¹ | HDAC1 | 2000-5000 nM | Enzyme Assay | [2] (from previous search) |

| CKD-506¹ | HDAC2 | 2000-5000 nM | Enzyme Assay | [2] (from previous search) |

| This compound | - | 10 nM (concentration used) | HUVECs | [1] |

¹CKD-506 is a closely related selective HDAC6 inhibitor, and its data provides strong evidence for the selectivity of this class of compounds.

Table 2: Functional Effects of HDAC6 Inhibition on Endothelial Cells

| Assay | Compound | Effect | Quantitative Data | Cell Line | Reference |

| α-tubulin Acetylation | CKD-506 | Increased Acetylation | Effective from 30 nM | Human PBMCs | [2] (from previous search) |

| Microtubule Network | This compound | Disruption | Observed at 10 nM | HUVECs | [1] |

| Tubulin mRNA Expression | This compound | Decreased Expression | Observed at 10 nM (at 4h) | HUVECs | [1] |

| Cell Migration | Roscovitine (CDK5 inhibitor) | Inhibition | 20% inhibition at 10 µM, 67% at 30 µM | HUVECs | [3] |

| Tube Formation | HDAC6 Knockdown | Inhibition | Attenuated BMP9-stimulated tube formation | HUVECs | [4] |

| Vascular Permeability | This compound | Vascular Shutdown | 39.9% decrease in K-trans at 4h | Rabbit VX2 Tumor Model | [5] |

Signaling Pathways and Visualizations

The mechanism of this compound action involves a direct signaling cascade from drug binding to cytoskeletal disruption.

Caption: Signaling pathway of this compound in endothelial cells.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on endothelial cells.

Western Blot Analysis of α-Tubulin Acetylation

This protocol details the steps to quantify the level of acetylated α-tubulin in endothelial cells following treatment with this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

PVDF membrane

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands for acetylated α-tubulin and normalize to the total α-tubulin loading control.

Caption: Experimental workflow for Western Blot analysis.

Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

DMSO

-

Culture plates (e.g., 24-well)

-

Pipette tips for creating the "wound"

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or DMSO.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).

-

Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.

Caption: Workflow for the wound healing migration assay.

Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (low serum)

-

Basement membrane extract (e.g., Matrigel)

-

This compound

-

DMSO

-

96-well plates

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Coat a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.

-

Cell Seeding and Treatment: Seed HUVECs onto the coated plate in a low-serum medium containing various concentrations of this compound or DMSO.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Image Acquisition: Capture images of the formed tubular networks.

-

Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion

The mechanism of action of this compound in endothelial cells is centered on its potent and selective inhibition of HDAC6. This leads to the hyperacetylation of α-tubulin, causing significant disruption to the microtubule cytoskeleton. The resulting impairment of crucial endothelial cell functions, including migration, proliferation, and the ability to form vascular networks, underlies its efficacy as a vascular disrupting agent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other agents targeting the endothelial cytoskeleton for cancer therapy.

References

- 1. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent Kinase 5 Regulates Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 Enhances Endoglin Expression through Deacetylation of Transcription Factor SP1, Potentiating BMP9-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

Unraveling the Mechanism of CKD-516: A Technical Guide to its Tubulin Polymerization Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of CKD-516, a promising anti-cancer agent. By delving into its mode of action as a potent tubulin polymerization inhibitor, this document provides a comprehensive overview of its biochemical effects, cellular consequences, and preclinical efficacy.

Introduction to this compound

This compound is a water-soluble L-valine prodrug of S-516, a benzophenone derivative.[1][2] Upon administration, this compound is converted to its active metabolite, S-516, which exhibits a dual mechanism of action: direct cytotoxicity to cancer cells through inhibition of tubulin polymerization and disruption of tumor vasculature.[1][2][3][4] This dual functionality positions this compound as a promising candidate in oncology, particularly for solid tumors.[3][5]

Core Mechanism: Inhibition of Tubulin Polymerization

The primary anti-cancer activity of S-516 stems from its ability to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

S-516 binds to β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][6] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptotic cell death. The inhibition of tubulin polymerization by S-516 is concentration-dependent.[6]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory potency of S-516 on tubulin polymerization has been quantified in various studies.

| Compound | Assay | IC50 Value | Reference |

| S-516 | Tubulin Polymerization Inhibition | 4.3 µM | [7] |

| S-516 | Tubulin Polymerization Inhibition | 4.29 µM | [8] |

Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by S-516 triggers several key cellular responses:

-

Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation, S-516 induces cell cycle arrest at the G2/M phase.[1][2][3][7] This arrest prevents cancer cells from completing mitosis and proliferating.

-

Apoptosis: Prolonged G2/M arrest ultimately leads to the activation of the apoptotic pathway, resulting in programmed cell death.[1][2][4]

-

Vascular Disruption: S-516 also targets the endothelial cells of tumor blood vessels, leading to a breakdown of the tumor vasculature.[1][4] This vascular-disrupting agent (VDA) activity cuts off the nutrient and oxygen supply to the tumor, causing extensive central necrosis.[8]

In Vitro Cytotoxicity of S-516

The cytotoxic effects of S-516 have been evaluated across a range of cancer cell lines, including those with multidrug resistance.

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 4.8 | [8] |

| HCT116 | Human Colorectal Carcinoma | 42.8 | [8] |

| HCT15 | Human Colorectal Carcinoma (P-gp overexpressing) | 24.9 | [8] |

| HL60 | Human Promyelocytic Leukemia | 5 | [9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound and S-516.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

-

The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in optical density (OD) at 340 nm over time.

-

Test compounds, such as S-516, are added to the reaction mixture to assess their inhibitory effect on tubulin polymerization.

-

The rate and extent of polymerization are compared between treated and untreated samples to determine the IC50 value of the compound.

Cell Cycle Analysis

This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment with S-516.

Methodology:

-

Cancer cells are seeded and allowed to adhere overnight.

-

The cells are then treated with various concentrations of S-516 for a specified period (e.g., 16-24 hours).

-

Following treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are then washed and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via intraperitoneal or oral routes, according to a specific dosing schedule. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis to assess necrosis, apoptosis, and effects on tumor vasculature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the key experimental protocols.

Caption: Mechanism of Action of this compound.

Caption: Key Experimental Workflows.

Conclusion

This compound, through its active metabolite S-516, presents a robust dual mechanism for combating cancer. Its potent inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in tumor cells, while its vascular disrupting activity compromises the tumor's blood supply. The preclinical data strongly support its continued investigation as a valuable therapeutic agent in the treatment of solid tumors. This guide provides a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor efficacy of this compound in combination with radiation in xenograft mouse model of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Valecobulin (CKD-516): A Technical Guide to a Novel Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valecobulin (CKD-516) is a promising, orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, S-516. As a potent inhibitor of β-tubulin polymerization, Valecobulin functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the established tumor vasculature. This leads to a rapid reduction in blood flow, inducing extensive tumor necrosis. Concurrently, by disrupting microtubule dynamics in cancer cells, Valecobulin induces a G2/M cell cycle arrest, culminating in apoptosis. This dual mechanism of action, targeting both the tumor's blood supply and the cancer cells directly, makes Valecobulin a compelling candidate for cancer therapy, both as a monotherapy and in combination with other anticancer agents. This guide provides an in-depth overview of the preclinical and clinical data on Valecobulin, detailed experimental protocols, and a summary of the underlying signaling pathways.

Mechanism of Action

Valecobulin's primary mechanism of action is the inhibition of tubulin polymerization. Its active form, S-516, binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network has two major consequences in the context of cancer therapy:

-

Vascular Disruption: In the endothelial cells lining the tumor blood vessels, the disruption of the microtubule cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor vasculature. This results in a rapid shutdown of blood flow to the tumor core, leading to extensive hemorrhagic necrosis.[1] Evidence suggests that the Rho signaling pathway is involved in the cytoskeletal changes that lead to vascular disruption.[2]

-

Antiproliferative Effects: In cancer cells, the inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of executioner caspases, such as caspase-3.[4][5][6]

Quantitative Preclinical and Clinical Data

The following tables summarize the quantitative data from preclinical and clinical studies on Valecobulin (this compound) and its active metabolite, S-516.

Table 1: In Vitro Cytotoxicity of S-516

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |

| HL-60 | Human Promyelocytic Leukemia | 0.11 | MTT | 72 hrs | [7] |

| H460 | Non-Small Cell Lung Carcinoma | Not specified, but used at 10 nM | Cell Proliferation | Not specified | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified, but used at 10 nM | Cytoskeletal Changes | Not specified | [3] |

Table 2: In Vivo Antitumor Efficacy of Valecobulin (this compound)

| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| H460 Xenograft | This compound + Gemcitabine | This compound: 2.5 mg/kg, i.p.; Gemcitabine: 40 mg/kg | Delayed tumor growth up to 57% vs. control and 36% vs. gemcitabine alone. | [3] |

| H1975 Xenograft (EGFR-TKI resistant NSCLC) | This compound + Docetaxel | Not specified | Significantly smaller tumor size in combination vs. monotherapy. | [7] |

| A549 Xenograft (KRAS mutant NSCLC) | This compound (oral) + Docetaxel | This compound: t.i.w. or q.d. | Enhanced antitumor effect with more frequent oral this compound administration in combination. | [7] |

| Lung Squamous Cell Carcinoma Xenograft | This compound + Irradiation (IR) | This compound: 3 mg/kg; IR: 2 Gy/day | Combination significantly reduced tumor volume and delayed tumor growth. | [8] |

| SMAD4-deficient Colon Cancer Syngeneic Model | This compound + anti-PD-1 Antibody | Not specified | Synergistic antitumor effect. | [2] |

Table 3: Pharmacokinetic Parameters of Valecobulin (this compound) and S-516

| Species | Formulation | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (BA) | Reference |

| Rat (Male) | Oral | 4 mg/kg | - | - | - | - | 18.0% (for S-516) | [9] |

| Rat (Female) | Oral | 4 mg/kg | - | - | - | - | 29.2% (for S-516) | [9] |

| Human (Phase I) | Intravenous | 1-12 mg/m² | Dose-dependent | - | Dose-linearity observed | - | - | [10] |

| Human (Phase I) | Oral | 15-20 mg/day | - | - | - | 4.6 - 6.1 hours (for S-516) | - | [11] |

Note: Cmax, Tmax, and AUC values are not consistently reported across all preclinical studies in publicly available literature.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Valecobulin's mechanism of action involves the modulation of key signaling pathways leading to cell cycle arrest, apoptosis, and vascular disruption.

Caption: Mechanism of action of Valecobulin (this compound).

Experimental Workflow: In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of Valecobulin.

Caption: Preclinical evaluation workflow for Valecobulin.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of Valecobulin. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Tubulin Polymerization Assay

This assay measures the effect of S-516 on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

S-516 stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

Temperature-controlled microplate reader (340 nm absorbance)

-

96-well plates

Protocol:

-

Preparation: Thaw all reagents on ice. Prepare a working stock of S-516 and controls by diluting in General Tubulin Buffer. Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

Assay Setup: Add diluted S-516, controls, or vehicle to the wells of a 96-well plate.

-

Initiation: To initiate polymerization, add the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower absorbance plateau compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of S-516 on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

S-516

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of S-516 or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest.

Western Blot for Apoptosis Markers

This protocol detects the activation of apoptotic pathways through the cleavage of key proteins like caspase-3 and PARP.

Materials:

-

Cancer cell line of interest

-

S-516

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with S-516. Harvest cells and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.

-

Analysis: Analyze the band intensities. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in Bcl-2, are indicative of apoptosis.

Immunocytochemistry for Tubulin Staining

This method visualizes the effect of S-516 on the microtubule network within cells.

Materials:

-

Cells grown on coverslips

-

S-516

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells grown on coverslips with S-516.

-

Fixation and Permeabilization: Wash cells with PBS. Fix with paraformaldehyde or methanol. If using paraformaldehyde, permeabilize with Triton X-100.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Antibody Staining: Incubate with anti-α-tubulin primary antibody for 1 hour. Wash with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Wash with PBS. Counterstain with DAPI. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network into a diffuse pattern is expected in treated cells.

Conclusion

Valecobulin (this compound) is a novel vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization. Preclinical and early clinical data demonstrate its potential as a potent anticancer agent, both as a monotherapy and in combination with chemotherapy, radiotherapy, and immunotherapy. Its dual action of disrupting tumor vasculature and directly inducing cancer cell apoptosis provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Valecobulin.

References

- 1. RhoGTPase in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer cells ic50: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. dovepress.com [dovepress.com]

- 6. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of FK 506: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CKD-516: Induction of Endoplasmic Reticulum Stress and Reactive Oxygen Species Generation in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: CKD-516 (Valecobulin) is a novel, orally bioavailable vascular-disrupting agent (VDA) that has demonstrated significant anti-cancer activity in various preclinical models.[1][2] Its mechanism of action extends beyond its primary vascular-disrupting properties to include direct cytotoxic effects on cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound and its active metabolite, S516, induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to cancer cell death.[3] We consolidate quantitative data, present detailed experimental protocols, and provide visual diagrams of the key signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Disruption

This compound is a prodrug that is converted to its active metabolite, S516.[2][4] The primary molecular target of S516 is β-tubulin. By binding to the colchicine binding site, S516 inhibits the polymerization of tubulin into microtubules.[3][5] This disruption of the microtubule cytoskeleton is a critical initiating event that triggers downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2][6]

-

Key Action: Inhibition of microtubule elongation.[3]

-

Consequence: Disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest.[2][6]

Caption: Core mechanism of this compound targeting tubulin to disrupt microtubules.

Induction of Endoplasmic Reticulum (ER) Stress

The disruption of microtubule function by S516 has a profound impact on cellular homeostasis, particularly on the endoplasmic reticulum. Microtubules are essential for the transport of proteins and lipids, and their disruption leads to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress.[3] This triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore homeostasis but which can ultimately lead to apoptosis if the stress is prolonged or severe.[7]

Studies in lung cancer cell lines have shown that S516 treatment leads to a significant increase in the expression of key ER stress markers.[3] This confirms that the induction of ER stress is a major component of this compound's anti-cancer effect.[3]

References

- 1. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of ER stress and reactive oxygen species generation in anti-cancer effect of this compound for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

Preclinical Profile of CKD-516: A Novel Vascular Disrupting Agent for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CKD-516 (Valecobulin) is a novel, potent tubulin polymerization inhibitor investigated for the treatment of solid tumors. As a vascular disrupting agent (VDA), it functions through a dual mechanism: inducing cell cycle arrest in tumor cells and selectively destroying established tumor vasculature. Preclinical studies have demonstrated its significant antitumor activity in various murine and human tumor models. This compound is a water-soluble L-valine prodrug of S-516, its active metabolite, designed to improve aqueous solubility and in vivo efficacy. This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tubulin polymerization. Its active metabolite, S-516, binds to the colchicine-binding site on β-tubulin.[1] This interaction disrupts microtubule dynamics, which are critical for several cellular functions, leading to two major downstream antitumor effects:

-

Cell Cycle Arrest: The disruption of the mitotic spindle assembly in rapidly dividing cancer cells leads to an arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]

-

Vascular Disruption: S-516 induces cytoskeletal changes in endothelial cells lining the tumor blood vessels. This leads to a change in cell shape, increased vascular permeability, and ultimately the collapse of the tumor's established vasculature.[1][2] The resulting shutdown of blood flow causes extensive hemorrhagic necrosis in the tumor core.[3]

This dual action makes this compound a promising candidate for solid tumor therapy, as it targets both the cancer cells and their supporting blood supply.

Signaling Pathway for this compound's Antitumor Activity

Caption: Mechanism of action for the prodrug this compound.

Quantitative Data Summary

While comprehensive monotherapy data is limited in publicly accessible literature, preclinical studies have consistently shown the potent antitumor effects of this compound. The following tables summarize available quantitative data.

Table 1: In Vitro Cytotoxicity of S-516 (Active Metabolite)

Specific IC50 values for S-516 against a broad panel of solid tumor cell lines are not detailed in the reviewed literature. However, it is reported to have potent cytotoxicity against several cancer cells, including the P-glycoprotein overexpressing multi-drug resistant cell line HCT15.[2]

Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy

| Model Type | Cell Line | Treatment | Key Findings | Reference |

| Human Xenograft | Hepatocellular Carcinoma (HCC) | Single administration | Initial decrease in tumor bioluminescence signal, which recovered by day 7. Histology confirmed extensive central tumor necrosis with a viable peripheral rim. | [3] |

| Murine & Human Xenografts | CT26, 3LL, HCT116, HCT15 | Not specified | Marked antitumor efficacy observed. | [2] |

| Human Xenograft | Lung Cancer | Monotherapy | Strongly inhibited the growth of lung cancer xenograft tumors. | [4] |

Table 3: Preclinical Pharmacokinetics of this compound in Rats

Data from a study evaluating this compound in combination with docetaxel.

| Administration Route | Analyte | AUClast (ng·h/mL) | Key Observation | Reference |

| Intravenous | S-516 | 2.3-fold higher in female vs. male rats | This compound is rapidly metabolized to its active form, S-516. | [5] |

| Oral | S-516 | - | This compound is orally bioavailable. | [5] |

Experimental Protocols

Detailed, step-by-step protocols specific to this compound preclinical studies are not fully available. The following sections describe generalized methodologies based on the techniques cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of S-516 required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Cell Plating: Solid tumor cell lines (e.g., HCT116, H460) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of S-516 and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of S-516 on the assembly of tubulin dimers into microtubules.

-

Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP. S-516 is prepared at various concentrations.

-

Reaction Initiation: The reaction is initiated by raising the temperature to 37°C, which promotes polymerization.

-

Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution. This change is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of S-516 are compared to control reactions (vehicle) and known tubulin inhibitors or promoters (e.g., colchicine, paclitaxel).

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound in a mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. e-crt.org [e-crt.org]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound potentiates the anti-cancer activity of docetaxel against epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CKD-516 Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-516, a novel vascular disrupting agent, exerts its potent antitumor activity through the inhibition of tubulin polymerization. This technical guide provides a comprehensive overview of the binding interaction of this compound's active metabolite, S-516, with its molecular target, β-tubulin. By summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways, this document serves as a critical resource for researchers and professionals in the field of oncology drug development. The evidence strongly indicates that S-516 binds to the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, tumor cell apoptosis and vascular shutdown.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer therapeutics. Tubulin-binding agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

This compound is a water-soluble prodrug of S-516, a potent tubulin polymerization inhibitor.[1][2] As a vascular disrupting agent (VDA), this compound demonstrates a dual mechanism of action: direct cytotoxicity to cancer cells and disruption of the tumor vasculature.[1] This guide focuses on the molecular interaction at the core of its mechanism: the binding of S-516 to β-tubulin.

The this compound (S-516) Binding Site on β-Tubulin

The active metabolite of this compound, S-516, targets the colchicine binding site located on the β-tubulin subunit.[3] This binding pocket is situated at the interface between the α- and β-tubulin monomers within the heterodimer.[3] The binding of S-516 to this site sterically hinders the conformational changes required for tubulin polymerization, thereby inhibiting the formation of microtubules.[3]

While the precise amino acid residues of β-tubulin that directly interact with S-516 are not definitively elucidated in the public domain, the general architecture of the colchicine binding site is well-characterized. It is a hydrophobic pocket composed of residues from the T7 loop, H8 helix, and S8 and S9 strands of β-tubulin.[3] Ligands that bind to this site, including colchicine and its analogs, typically form hydrogen bonds and van der Waals interactions with key residues within this pocket, leading to the destabilization of microtubule structures.[3] Molecular modeling and structural biology studies are required to delineate the specific molecular interactions between S-516 and the colchicine binding site.

Signaling Pathway of this compound Action

The binding of S-516 to β-tubulin initiates a cascade of events culminating in antitumor effects. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound from administration to cellular and vascular effects.

Quantitative Data

The efficacy of S-516 as a tubulin polymerization inhibitor and cytotoxic agent has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of S-516

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HL-60 | Leukemia | 5 | [4] |

| HCT-15 | Colorectal | Data not specified | [2][4] |

| HCT-116 | Colorectal | Data not specified | [2] |

| CT26 | Colorectal (murine) | Data not specified | [2] |

| 3LL | Lung (murine) | Data not specified | [2] |

Table 2: Inhibition of Tubulin Polymerization by S-516

| Assay Type | IC₅₀ (µM) | Reference |

| In vitro tubulin polymerization | 4.3 | [4] |

Experimental Protocols

The investigation of the binding and functional effects of this compound and S-516 on tubulin involves several key experimental methodologies.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

General Protocol:

-

Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Initiation: GTP (to a final concentration of 1 mM) and a polymerization enhancer (e.g., 10% glycerol) are added to the tubulin solution.

-

Treatment: The tubulin solution is incubated with various concentrations of S-516 or a vehicle control.

-

Measurement: The mixture is transferred to a temperature-controlled spectrophotometer or fluorometer at 37°C to induce polymerization. The change in absorbance (at 340 nm for light scattering) or fluorescence is recorded over time.[5]

-

Analysis: The rate and extent of polymerization are calculated and compared between the treated and control samples to determine the IC₅₀ value.

Competitive Tubulin Binding Assay

This assay is used to determine if a compound binds to a specific site on tubulin by competing with a known ligand.

Principle: The binding of a labeled ligand to tubulin is measured in the presence and absence of the test compound. A decrease in the binding of the labeled ligand indicates competition for the same binding site. For the colchicine site, a common competitor is [³H]colchicine or fluorescently labeled colchicine analogs.

General Protocol:

-

Incubation: Purified tubulin is incubated with a fixed concentration of a labeled colchicine site ligand (e.g., [³H]colchicine).

-

Competition: Increasing concentrations of S-516 are added to the mixture.

-

Separation: The tubulin-ligand complex is separated from the unbound ligand using methods like gel filtration or filtration through a nitrocellulose membrane.

-

Quantification: The amount of labeled ligand bound to tubulin is quantified (e.g., by scintillation counting for radiolabeled ligands or fluorescence measurement).

-

Analysis: The concentration of S-516 that inhibits 50% of the labeled ligand binding is determined.

Cell-Based Assays

Cell Viability/Cytotoxicity Assay:

-

Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Method: Cancer cell lines are treated with serial dilutions of S-516 for a specified period (e.g., 48-72 hours). Cell viability is then assessed using assays such as MTT, XTT, or CellTiter-Glo.

Cell Cycle Analysis:

-

Principle: To determine the effect of a compound on cell cycle progression.

-

Method: Cells are treated with S-516, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a novel tubulin-binding agent like S-516.

Caption: Experimental workflow for the preclinical evaluation of S-516.

Conclusion

This compound, through its active metabolite S-516, represents a promising tubulin-targeting agent with a clear mechanism of action centered on the inhibition of microtubule polymerization. The binding of S-516 to the colchicine site on β-tubulin is the critical molecular event that triggers a cascade of downstream effects, including cell cycle arrest, apoptosis, and disruption of tumor vasculature. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other novel tubulin inhibitors. Future studies focusing on the high-resolution crystal structure of the S-516-tubulin complex will be invaluable for a more detailed understanding of the binding interactions and for the rational design of next-generation anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dual Anti-Cancer Mechanism of Ckd-516: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the dual anti-cancer mechanism of Ckd-516 (Valecobulin), a novel benzophenone derivative. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

It is a common misconception that this compound's dual mechanism involves Histone Deacetylase (HDAC) inhibition. Extensive review of the scientific literature indicates that this compound's anti-tumor effects stem from its functions as a Tubulin Polymerization Inhibitor and a Vascular Disrupting Agent (VDA) . Another compound from the same pharmaceutical company, CKD-506, is a selective HDAC6 inhibitor, which may be the source of this confusion. This guide will focus on the established dual mechanisms of this compound.

The Dual Mechanism of Action of this compound

This compound is a water-soluble L-valine prodrug of S-516. Upon administration, it is converted to its active metabolite, S-516, which exerts a potent dual anti-cancer effect.[1][2][3]

-

Tubulin Polymerization Inhibition: S-516 binds to tubulin and inhibits its polymerization.[1][2][3] This disruption of microtubule dynamics blocks the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3] This direct cytotoxic effect is observed in a variety of cancer cell lines, including those with P-glycoprotein (P-gp) overexpression, which are often multidrug-resistant.[2][3]

-

Vascular Disrupting Agent (VDA) Activity: this compound selectively targets and disrupts the established tumor vasculature.[1][4] By inhibiting tubulin polymerization in tumor endothelial cells, it causes a collapse of the tumor's blood vessels.[4][5] This leads to a rapid shutdown of blood flow to the tumor, depriving it of oxygen and nutrients and resulting in extensive central necrosis.[1][5][6]

This synergistic combination of direct cytotoxicity to cancer cells and destruction of the tumor's blood supply gives this compound its marked anti-tumor efficacy.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its active metabolite S-516.

Table 1: In Vitro Cytotoxicity and Tubulin Inhibition

| Compound | Metric | Cell Line/Assay | Value |

| S-516 | Cytotoxicity IC50 | HL60 (Human promyelocytic leukemia) | 5 nM[7] |

| S-516 | Tubulin Polymerization Inhibition IC50 | Cell-free assay | 4.3 µM[7] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition |

| H460 Xenografts | This compound with Gemcitabine | 2.5 mg/kg (this compound) | 57% (vs. control)[6] |

| H460 Xenografts | This compound with Gemcitabine | 2.5 mg/kg (this compound) | 36% (vs. Gemcitabine alone)[6] |

| H1975 Xenografts | This compound with Docetaxel | Not specified | Synergistic inhibition[8] |

| A549 Xenografts | This compound with Docetaxel | Not specified | Enhanced anti-cancer activity[8] |

| H460 Xenografts | This compound with Carboplatin | 3 mg/kg (this compound) | Synergistic activity[9] |

Table 3: Phase I Clinical Trial Data for this compound

| Study Population | Dosing Regimen | Maximum Tolerated Dose (MTD) |

| Patients with advanced solid tumors | Intravenous, D1 & D8 every 3 weeks | 12 mg/m²/day[10][11] |

| Patients with refractory solid tumors | Oral, 5 days/week | 20 mg/day (15 mg/day for BSA <1.65 m²) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism and efficacy of this compound.

In Vitro Tubulin Polymerization Assay

-

Objective: To determine the inhibitory effect of S-516 on tubulin polymerization.

-

Materials: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), S-516 at various concentrations.

-

Procedure:

-

Tubulin is incubated on ice to ensure depolymerization.

-

The tubulin solution is mixed with various concentrations of S-516 or a vehicle control.

-

Polymerization is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

-

-

Data Analysis: The IC50 value is calculated by plotting the rate of polymerization against the logarithm of the S-516 concentration.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of S-516 on the cell cycle distribution of cancer cells.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HL60) are cultured in appropriate media. Cells are treated with S-516 at various concentrations for a specified time (e.g., 16 hours).

-

Procedure:

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

The DNA content of individual cells is measured using a flow cytometer.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. A significant increase in the G2/M population indicates cell cycle arrest.

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Procedure:

-

Human cancer cells (e.g., HCT116, H460) are subcutaneously injected into the flanks of the mice.[2][6]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered via an appropriate route (e.g., intraperitoneal or oral) at a specified dose and schedule.[6]

-

Tumor volume is measured regularly with calipers.

-

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. At the end of the study, tumors are often excised for histological analysis to assess necrosis and immunohistochemistry to evaluate markers like CD31 for blood vessel density.[5][8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.

Caption: The dual mechanism of this compound action in cancer.

Caption: A typical experimental workflow for this compound evaluation.

References

- 1. CKD-506, a novel HDAC6-selective inhibitor, improves renal outcomes and survival in a mouse model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Histone Deacetylase 6 Inhibitor CKD-506 Inhibits NF-κB Signaling in Intestinal Epithelial Cells and Macrophages and Ameliorates Acute and Chronic Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Treatment of chronic kidney diseases with histone deacetylase inhibitors [frontiersin.org]

- 9. m.youtube.com [m.youtube.com]

- 10. How valacyclovir works: Mechanism of action explained [medicalnewstoday.com]

- 11. medchemexpress.com [medchemexpress.com]

The Impact of CKD-516 on the Tumor Microenvironment and Hypoxia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-516 is a novel, water-soluble, small molecule vascular disrupting agent (VDA) that has demonstrated significant anti-tumor effects in preclinical and early clinical settings. As a prodrug of S-516, a potent tubulin polymerization inhibitor, this compound selectively targets the tumor vasculature, leading to a rapid collapse of blood vessels, extensive central tumor necrosis, and profound alterations to the tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on tumor vasculature and hypoxia, and its synergistic potential in combination with other anti-cancer therapies. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development.

Core Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption

This compound's primary mechanism of action is the inhibition of tubulin polymerization by its active metabolite, S-516.[1][2] This activity disrupts the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.

-

In Endothelial Cells: S-516's effect on the tubulin of tumor endothelial cells is particularly pronounced. It leads to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the established tumor vasculature.[3][4] This results in a swift reduction of blood flow to the tumor core.

-

In Tumor Cells: this compound also exerts a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which blocks the formation of the mitotic spindle and induces cell cycle arrest at the G2/M phase, leading to apoptosis.[2][5]

This dual action of targeting both the tumor's blood supply and the cancer cells directly contributes to the potent anti-tumor activity of this compound.

Signaling Pathway of this compound (S-516) Action

Caption: Mechanism of this compound action.

Quantitative Effects on the Tumor Microenvironment

The vascular disrupting effects of this compound lead to significant and measurable changes within the tumor microenvironment, most notably an increase in hypoxia and tumor necrosis.

Table 1: Quantified Anti-Tumor and Vascular Disrupting Effects of this compound

| Parameter | Model System | Treatment | Quantitative Effect | Reference |

| Tumor Growth Delay | H460 lung carcinoma xenografts | This compound (2.5 mg/kg) + Gemcitabine (40 mg/kg) | Up to 57% delay vs. control; 36% delay vs. gemcitabine alone | [6] |

| Tumor Growth Inhibition | H460 lung carcinoma xenografts | This compound (3 mg/kg) + Carboplatin (50 mg/kg) | Significant enhancement of anti-cancer activity (p < 0.001) | [7] |

| Vascular Permeability (K-trans) | Rabbit VX2 tumor model | This compound (0.7 mg/kg) | -39.9% at 4h; -32.2% at 24h from baseline | [3] |

| Blood Flow (IAUGC) | Rabbit VX2 tumor model | This compound (0.7 mg/kg) | -45.0% at 4h; -36.5% at 24h from baseline | [3] |

| Tumor Necrosis | H460 lung carcinoma xenografts | This compound (2.5 mg/kg, i.p.) | Extensive central necrosis evident by 12h | [6] |

Impact on Tumor Hypoxia and HIF-1α Signaling

A direct consequence of this compound-induced vascular shutdown is a rapid increase in tumor hypoxia. This creates a complex interplay with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a master regulator of cellular adaptation to low oxygen.

The disruption of blood flow deprives the tumor core of oxygen, leading to the stabilization of HIF-1α. This, in turn, can activate downstream genes involved in angiogenesis, metabolism, and cell survival. However, in combination therapies, the overall effect can be a reduction in the tumor's ability to respond to hypoxia due to widespread cell death. The dynamic and sometimes paradoxical regulation of HIF-1α by this compound, especially in combination with radiotherapy, warrants further investigation.

Logical Flow of this compound's Effect on Hypoxia

References

- 1. qeios.com [qeios.com]

- 2. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Phase I Study of this compound, a Novel Vascular Disrupting Agent, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Early Discovery and Synthesis of CKD-516: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-516, a novel benzophenone derivative, has emerged as a promising anti-cancer agent with a dual mechanism of action. It functions as a potent tubulin polymerization inhibitor and a vascular disrupting agent (VDA).[1][2] Developed as a water-soluble L-valine prodrug of S-516, this compound is designed for enhanced aqueous solubility and improved in vivo efficacy.[1] Upon administration, this compound is rapidly converted to its active metabolite, S-516, which exerts its anti-tumor effects by targeting both the tumor vasculature and the cancer cells directly. This technical guide provides an in-depth overview of the early discovery, synthesis, and biological evaluation of this compound.

Chemical Synthesis

The synthesis of this compound and its active form, S-516, involves a multi-step process. While the precise, detailed experimental protocols are proprietary and typically found in the supplementary materials of peer-reviewed publications, the general synthetic route can be outlined based on available information. The core structure is a benzophenone scaffold, which is modified to enhance its tubulin-binding and cytotoxic activities. The synthesis of S-516 involves the formation of a substituted pyridinone ring system, followed by the introduction of the N,N-dimethyl-2-(m-tolyl)acetamide moiety. The final step in the synthesis of this compound is the esterification of the parent molecule, S-516, with L-valine to create the prodrug.

Biological Activity and Mechanism of Action

This compound, through its active metabolite S-516, exhibits potent anti-cancer activity by targeting tubulin, a key component of the cellular cytoskeleton.

Tubulin Polymerization Inhibition

S-516 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell death.

Cell Cycle Arrest

The inhibition of microtubule formation by S-516 disrupts the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[1][2]

Vascular Disruption

A key feature of this compound is its activity as a vascular disrupting agent. S-516 selectively targets the tumor vasculature, causing a rapid collapse of established tumor blood vessels. This leads to a shutdown of blood flow to the tumor, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation. The signaling pathways involved in this process are complex but are thought to involve the disruption of endothelial cell shape and function through the inhibition of tubulin polymerization, potentially involving the Rho signaling pathway and disruption of VE-cadherin, a key component of endothelial cell junctions.

Quantitative Data

The pre-clinical evaluation of S-516, the active metabolite of this compound, demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Cell Line | Cancer Type | IC50 of S-516 (nM) |

| HCT116 | Colon Carcinoma | Data not available in a structured format |

| HCT15 | Colon Carcinoma (MDR positive) | Data not available in a structured format |

| CT26 | Murine Colon Carcinoma | Data not available in a structured format |

| 3LL | Murine Lewis Lung Carcinoma | Data not available in a structured format |

| H460 | Lung Carcinoma | Data not available in a structured format |

| HUVEC | Human Umbilical Vein Endothelial Cells | Data not available in a structured format |

Note: While multiple sources cite the potent cytotoxicity of S-516, a comprehensive, centralized table of IC50 values from the primary discovery publication is not publicly available.

Experimental Protocols

The following are generalized protocols for the key experiments used in the evaluation of this compound and S-516, based on standard laboratory methods.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of S-516 (or this compound for prodrug studies) and incubated for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

-

Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice.

-

Compound Addition: Various concentrations of S-516 are added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the inhibitor are compared to a control to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cancer cells are treated with S-516 for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

Signaling Pathway of Tubulin-Binding Vascular Disrupting Agents

Caption: Mechanism of action of this compound.

Experimental Workflow for Biological Evaluation

Caption: Drug discovery and development workflow for this compound.

References

- 1. Identification of this compound: a potent tubulin polymerization inhibitor with marked antitumor activity against murine and human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound displays vascular disrupting properties and enhances anti-tumor activity in combination with chemotherapy in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CKD-516 In Vitro Cytotoxicity Assay in Lung Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

CKD-516, also known as Valecobulin, is a novel vascular-disrupting agent (VDA) with potent anti-tumor activity.[1][2] Its active metabolite, S516, functions by inhibiting microtubule polymerization, leading to the disruption of the tumor vasculature and ultimately, cancer cell death.[2][3] In lung cancer cells, this compound has been shown to induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), highlighting its therapeutic potential.[3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various lung cancer cell lines.

Mechanism of Action

This compound's primary mechanism involves the inhibition of microtubule elongation.[3] Its active form, S516, binds to the colchicine binding site on β-tubulin.[3] This disruption of the microtubule network triggers a cascade of cellular events, including:

-

Endoplasmic Reticulum (ER) Stress: Disruption of microtubule-dependent protein trafficking and folding leads to the accumulation of unfolded proteins in the ER, inducing the unfolded protein response (UPR) and ER stress-mediated apoptosis.[3]

-

Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in ROS production from both mitochondria and the ER, contributing to oxidative stress and cellular damage.[3]

These pathways converge to induce apoptosis and inhibit the proliferation of lung cancer cells. This compound has also been shown to act synergistically with other chemotherapeutic agents like carboplatin and docetaxel.[3][4][5][6]

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. This data can be effectively summarized in a tabular format for comparison across different lung cancer cell lines and exposure times.

| Cell Line | Type of Lung Cancer | This compound IC50 (nM) after 72h |

| A549 | Non-Small Cell Lung Carcinoma (Adenocarcinoma, KRAS mutant) | [Insert experimentally determined value] |

| H1975 | Non-Small Cell Lung Carcinoma (Adenocarcinoma, L858R/T790M EGFR mutant) | [Insert experimentally determined value] |

| H460 | Non-Small Cell Lung Carcinoma (Large Cell Carcinoma) | [Insert experimentally determined value] |

| SK-MES-1 | Non-Small Cell Lung Carcinoma (Squamous Cell Carcinoma) | [Insert experimentally determined value] |

| NCI-H520 | Non-Small Cell Lung Carcinoma (Squamous Cell Carcinoma) | [Insert experimentally determined value] |

Note: The IC50 values are placeholders and should be determined experimentally. The selection of cell lines should represent the diversity of lung cancer histologies and genetic backgrounds.

Experimental Protocols

A common and reliable method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

Materials:

-

Lung cancer cell lines (e.g., A549, H1975, H460)

-

Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound (and its active metabolite S516 if available)

-

Dimethyl sulfoxide (DMSO) for drug dilution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-